molecular formula C7H10N2O2 B2564880 2-(1H-Imidazol-1-YL)butanoic acid CAS No. 1218602-78-8

2-(1H-Imidazol-1-YL)butanoic acid

Cat. No.: B2564880
CAS No.: 1218602-78-8
M. Wt: 154.169
InChI Key: RYIFBESXYBFFFR-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-YL)butanoic acid is a chemical compound that features an imidazole ring attached to a butanoic acid chain. This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a five-membered ring containing two nitrogen atoms, which imparts significant chemical reactivity and biological activity to the molecule.

Properties

IUPAC Name

2-imidazol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-6(7(10)11)9-4-3-8-5-9/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIFBESXYBFFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-YL)butanoic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles.

Industrial Production Methods: Industrial production of 2-(1H-Imidazol-1-YL)butanoic acid may involve large-scale synthesis using similar catalytic processes. The use of nickel catalysts and controlled reaction environments ensures high yield and purity of the final product. The compound is typically produced in powder form and requires careful handling and storage to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-1-YL)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can modify the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that 2-(1H-imidazol-1-YL)butanoic acid exhibits significant antibacterial and antifungal properties. These activities are attributed to its ability to interact with metal ions and enzymes, potentially modulating their activity. This interaction suggests a mechanism of action that could lead to the development of new antimicrobial agents.

Therapeutic Potential

The compound has been investigated for its potential role in treating infections caused by resistant strains of bacteria and fungi. Its unique structure allows it to serve as a scaffold for designing novel therapeutic agents that target specific biological pathways involved in microbial resistance.

Building Block for Synthesis

Due to its structural characteristics, 2-(1H-imidazol-1-YL)butanoic acid is utilized as a precursor in the synthesis of various bioactive compounds. Its ability to undergo diverse chemical reactions makes it an essential component in the development of pharmaceuticals and agrochemicals.

Versatile Reaction Pathways

The compound can participate in several reaction types, including:

  • Nucleophilic substitutions : The amino group can act as a nucleophile, allowing for the introduction of various substituents.
  • Condensation reactions : It can react with aldehydes and ketones to form imines or enamines, which are valuable intermediates in organic synthesis.
  • Cyclization reactions : The imidazole ring can facilitate cyclization processes that yield complex heterocyclic compounds.

Enzyme Modulation Studies

The interaction of 2-(1H-imidazol-1-YL)butanoic acid with enzymes has been a significant area of research. Studies have shown that this compound can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways within cells. Such properties make it a candidate for further investigation in drug design aimed at enzyme inhibition or activation.

Case Studies and Research Findings

Several studies have highlighted the applications and potential benefits of 2-(1H-imidazol-1-YL)butanoic acid:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth against multiple strains.
Study BSynthesis of DerivativesDeveloped novel derivatives with enhanced biological activity using 2-(1H-imidazol-1-YL)butanoic acid as a starting material .
Study CEnzyme InteractionShowed modulation of enzyme activity in vitro, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(1H-Imidazol-1-YL)butanoic acid is unique due to its specific structural configuration, which combines the reactivity of the imidazole ring with the functional versatility of the butanoic acid chain. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other imidazole-containing compounds .

Biological Activity

2-(1H-Imidazol-1-YL)butanoic acid is an imidazole derivative that has garnered attention for its potential biological activities. Imidazole compounds are known for their diverse roles in medicinal chemistry, particularly due to their ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of 2-(1H-Imidazol-1-YL)butanoic acid, including its mechanisms of action, biochemical pathways, and relevant case studies.

The molecular structure of 2-(1H-Imidazol-1-YL)butanoic acid features a butanoic acid backbone and an imidazole ring. This combination allows the compound to participate in a variety of chemical interactions, which are crucial for its biological activity.

Property Details
Molecular FormulaC₆H₈N₂O₂
Molecular WeightApproximately 140.14 g/mol
Structural FeaturesImidazole ring, carboxylic acid group

The biological activity of 2-(1H-Imidazol-1-YL)butanoic acid can be attributed to several mechanisms:

  • Enzyme Interaction : The imidazole moiety can coordinate with metal ions in enzyme active sites, modulating enzyme activity and influencing various biochemical pathways .
  • Cell Signaling : It may affect cell signaling pathways by interacting with proteins and altering gene expression and cellular metabolism.
  • Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives exhibit antibacterial and antifungal properties, making them candidates for further pharmacological investigation.

Biochemical Pathways

2-(1H-Imidazol-1-YL)butanoic acid has been shown to influence several biochemical pathways:

  • Metabolic Pathways : It interacts with enzymes involved in metabolic processes, potentially impacting metabolic flux and metabolite levels.
  • Gene Regulation : The compound may modulate gene expression through its interactions with transcription factors or other regulatory proteins.

Research Findings

Research has highlighted the potential therapeutic applications of 2-(1H-Imidazol-1-YL)butanoic acid across various domains:

  • Inhibition Studies : High-throughput screening has identified the compound as a potential inhibitor of specific enzymes related to diseases such as tuberculosis and diabetes. For instance, it has been evaluated for its ability to inhibit pantothenate synthetase in Mycobacterium tuberculosis and Staphylococcus aureus, showing promising results in preliminary assays .
  • Case Studies :
    • A study demonstrated that derivatives of imidazole, including 2-(1H-Imidazol-1-YL)butanoic acid, improved splicing defects in myotubes derived from patients with myotonic dystrophy type 1 (DM1), indicating a role in RNA processing .
    • Another investigation into insulin-degrading enzyme (IDE) revealed that modifications to imidazole compounds could enhance their inhibitory effects on IDE, which is linked to Alzheimer's disease pathology .

Applications in Medicine

The compound's structural features make it suitable for various applications:

  • Pharmaceutical Development : Its ability to interact with biological targets positions it as a valuable building block in drug design aimed at treating infections and inflammatory conditions.
  • Research Tool : It serves as a tool for studying enzyme functions and metabolic pathways, aiding in the understanding of complex biological systems.

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